16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene is a complex organic compound with significant interest in medicinal chemistry and pharmacology. This compound is classified as an alkaloid and is structurally related to other natural products derived from plants. It has been explored for its potential therapeutic applications, particularly in the field of oncology and as a biological probe.
The compound's classification falls under alkaloids, which are nitrogen-containing compounds often derived from plant sources. The specific structural features of this compound suggest it may exhibit unique biological activities due to its complex polycyclic structure and functional groups. It is cataloged in databases such as PubChem and has been referenced in various scientific literature regarding its synthesis and biological properties .
The synthesis of 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa involves multi-step organic reactions that typically require careful control of reaction conditions such as temperature, pH, and reaction time.
The molecular structure of 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa can be described using various chemical notations:
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OCThe chemical reactivity of 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa can involve several types of reactions:
The mechanism of action for 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa is not fully elucidated but is believed to involve:
Physical property data should be obtained from experimental measurements or reliable databases for precise applications.
The applications of 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa are diverse:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1